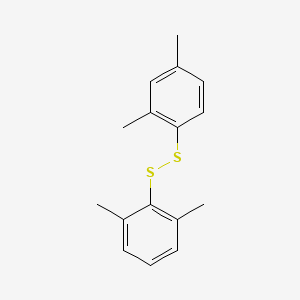![molecular formula C14H31N5 B13770656 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- CAS No. 57137-50-5](/img/structure/B13770656.png)
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is a complex organic compound with a unique structure It is characterized by multiple amino groups and imine functionalities, making it a versatile molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- typically involves the reaction of 1,2-ethanediamine with isopropylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine bonds. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the amino groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-: This compound has similar structural features but lacks the imine functionalities.
1,2-Ethanediamine, N-methyl-: This compound has a methyl group instead of the isopropylidene group.
1,2-Ethanediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms.
Uniqueness
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- is unique due to its multiple imine and amino groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in multiple types of reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
57137-50-5 |
|---|---|
Molekularformel |
C14H31N5 |
Molekulargewicht |
269.43 g/mol |
IUPAC-Name |
N'-[2-(propan-2-ylideneamino)ethyl]-N-[2-[2-(propan-2-ylideneamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H31N5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h15-17H,5-12H2,1-4H3 |
InChI-Schlüssel |
RNSVADAHBNMOEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCNCCNCCNCCN=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


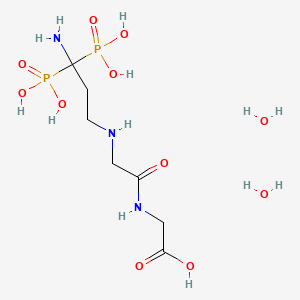
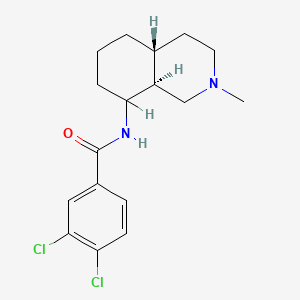
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
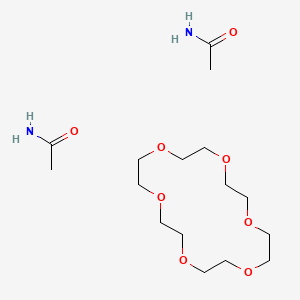
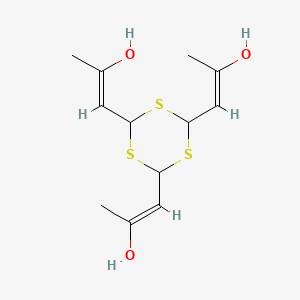
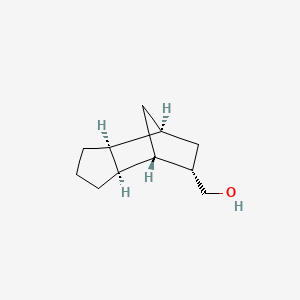
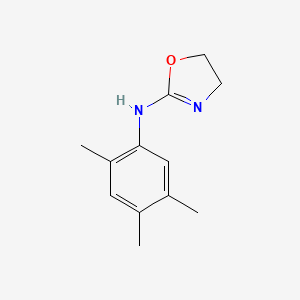
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
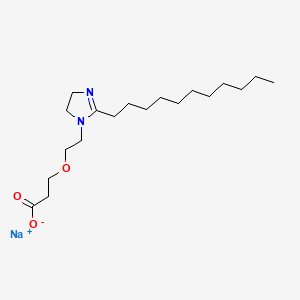
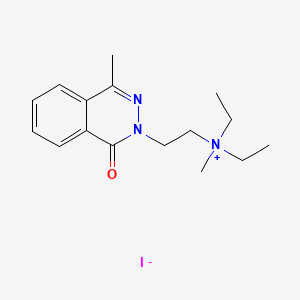


![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
